molecular formula C24H28N2O4 B14967740 N-(2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14967740
M. Wt: 408.5 g/mol
InChI Key: ZFTSUDBVAIZRLY-UHFFFAOYSA-N
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Description

This compound features a spiro[cyclohexane-1,3'-isoquinoline] core with a 2-hydroxyphenyl carboxamide group at the 4' position and a 2-methoxyethyl substituent at the 2' position of the isoquinoline ring. The spiro architecture introduces conformational rigidity, which may enhance receptor-binding specificity, while the hydroxyl and methoxy groups contribute to hydrogen bonding and solubility properties . Its molecular formula is C₂₄H₂₆N₂O₄, with a molecular weight of 406.5 g/mol (calculated based on structural analogs in ).

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H28N2O4/c1-30-16-15-26-23(29)18-10-4-3-9-17(18)21(24(26)13-7-2-8-14-24)22(28)25-19-11-5-6-12-20(19)27/h3-6,9-12,21,27H,2,7-8,13-16H2,1H3,(H,25,28)

InChI Key

ZFTSUDBVAIZRLY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=CC=C4O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2'-(2-Methoxyethyl)-1'-Oxo-1',4'-Dihydro-2'H-Spiro[Cyclohexane-1,3'-Isoquinoline]-4'-Carboxylic Acid

  • Structure : Differs at the 4' position, where the carboxamide group is replaced by a carboxylic acid.
  • Properties :
    • Molecular Weight : 317.4 g/mol (vs. 406.5 g/mol for the target compound) .
    • Solubility : The carboxylic acid group enhances water solubility compared to the carboxamide derivative.
    • Bioactivity : Carboxylic acid derivatives are often used as intermediates for further functionalization, whereas carboxamides are more stable in biological systems .

1'-Oxo-2'-Phenyl-1',4'-Dihydro-2'H-Spiro[Cyclohexane-1,3'-Isoquinoline]-4'-Carboxylic Acid

  • Structure : Substitutes the 2'-methoxyethyl group with a phenyl ring.
  • Properties: Hydrophobicity: The phenyl group increases lipophilicity (logP ~2.8 vs. Synthetic Accessibility: Phenyl substituents are easier to introduce via Suzuki coupling, whereas methoxyethyl groups may require multi-step alkylation .

N-(2-Oxo-2H-Chromen-3-yl)Cyclohexanecarboxamide

  • Structure: Replaces the spiro-isoquinoline system with a coumarin (chromene) scaffold.
  • Properties: Photophysical Activity: The coumarin core allows for fluorescence, useful in imaging studies, which the spiro-isoquinoline lacks . Bioactivity: Coumarin derivatives exhibit anticoagulant properties, whereas spiro-isoquinoline carboxamides are explored for CNS targets .

Pharmacological and Analytical Comparisons

Receptor Binding Profiles

  • WAY 100635 exhibits IC₅₀ values of 0.23–1.7 nM for 5-HT₁ₐ receptors, while the target compound’s methoxyethyl group may modulate selectivity for other GPCRs .

Analytical Characterization

  • NMR : The 2-hydroxyphenyl group in the target compound would show distinct δH ~10.2 ppm (OH) and δC ~160 ppm (amide carbonyl), differentiating it from carboxylic acid analogs (δC ~170 ppm) .
  • LC-MS/MS: Molecular networking (cosine score >0.8) could cluster the target compound with other spiro-isoquinoline derivatives, aiding dereplication .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound 406.5 1.9 2'-Methoxyethyl, 4'-carboxamide
4'-Carboxylic Acid Analog 317.4 1.2 2'-Methoxyethyl, 4'-COOH
2'-Phenyl Analog 347.4 2.8 2'-Phenyl, 4'-COOH
N-(2-Oxo-2H-Chromen-3-yl)Cyclohexanecarboxamide 285.3 2.5 Coumarin core, cyclohexane carboxamide

Table 2: Bioactivity Comparison

Compound Name Target Receptor IC₅₀ (nM) Application
Target Compound Undetermined N/A Preclinical CNS studies
WAY 100635 5-HT₁ₐ 0.23–1.7 Antagonist for depression models
N-(4-Ethoxyphenyl)Quinoline Carbothioamide EGFR Kinase 50–100 Anticancer screening

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